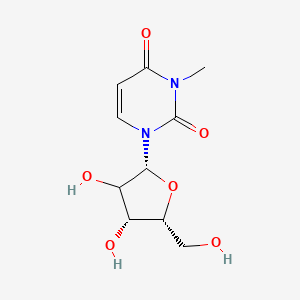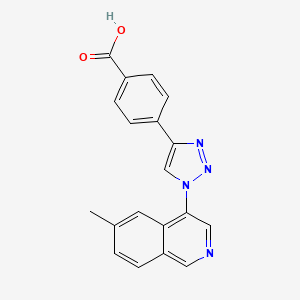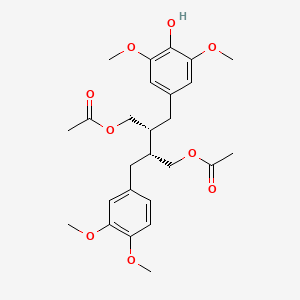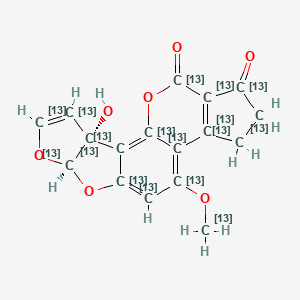
N1-Methyl ara-uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Methyl ara-uridine is a modified nucleoside analog that has gained significant attention in recent years due to its unique properties and potential applications in various fields. It is a derivative of uridine, where the hydrogen atom at the N1 position is replaced by a methyl group. This modification enhances the stability and functionality of the nucleoside, making it a valuable tool in scientific research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl ara-uridine typically involves the methylation of uridine. One common method is the chemical methylation of uridine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce this compound suitable for pharmaceutical and research applications.
化学反应分析
Types of Reactions
N1-Methyl ara-uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-5’-phosphate.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound-5’-phosphate, dihydro-N1-Methyl ara-uridine, and various substituted derivatives depending on the reagents used.
科学研究应用
N1-Methyl ara-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is utilized in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: this compound is a key component in the development of mRNA vaccines, including those for COVID-19, due to its ability to enhance the stability and translation efficiency of mRNA.
Industry: It is used in the production of synthetic mRNA for various applications, including gene therapy and protein production.
作用机制
N1-Methyl ara-uridine exerts its effects by incorporating into RNA molecules during transcription. The methyl group at the N1 position enhances the stability of the RNA and reduces its immunogenicity. This modification allows for more efficient translation of the RNA into proteins, making it a valuable tool in mRNA-based therapeutics. The molecular targets and pathways involved include the ribosome and various translation initiation factors that facilitate protein synthesis.
相似化合物的比较
N1-Methyl ara-uridine is often compared with other modified nucleosides such as pseudouridine and 5-methylcytosine. While all these compounds enhance the stability and functionality of RNA, this compound is unique in its ability to significantly reduce immunogenicity and increase translation efficiency. Similar compounds include:
Pseudouridine: Enhances RNA stability and reduces immunogenicity but to a lesser extent than this compound.
5-Methylcytosine: Used in DNA methylation studies and has applications in epigenetics.
N6-Methyladenosine: Another modified nucleoside with roles in RNA metabolism and regulation.
属性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7+,8?,9-/m1/s1 |
InChI 键 |
UTQUILVPBZEHTK-DYZKPSFTSA-N |
手性 SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
规范 SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)

![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)



![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)




